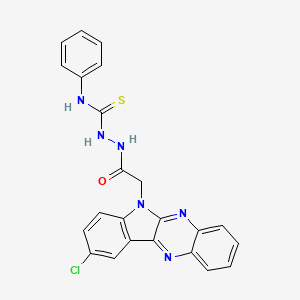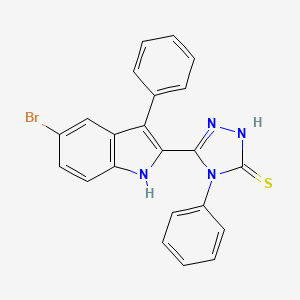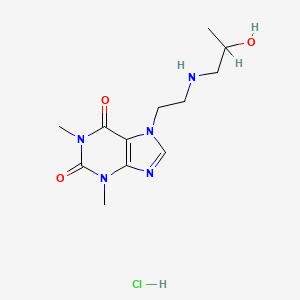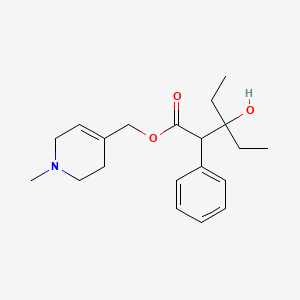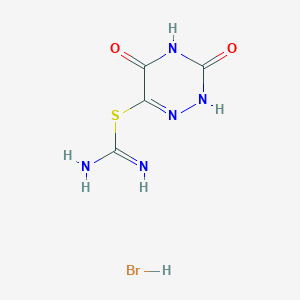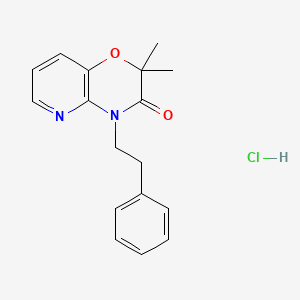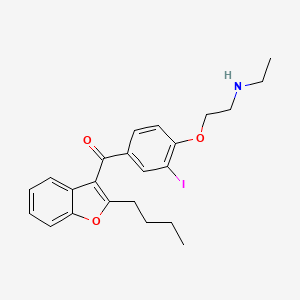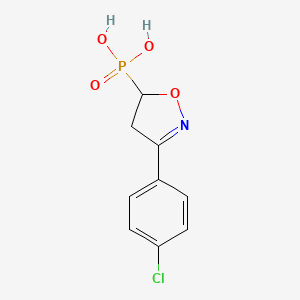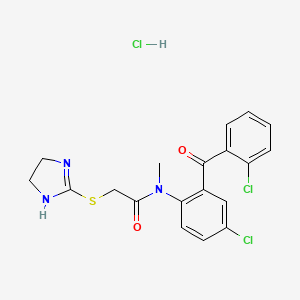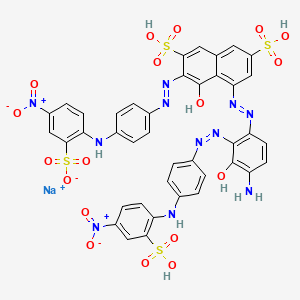
Pyrrolidine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorinated dibenzoxepin core, and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride typically involves multiple steps. One common approach is to start with the chlorination of dibenzoxepin, followed by the introduction of the pyrrolidinomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the dioxolane ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorinated position in the dibenzoxepin core is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its complex structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用机制
The mechanism of action of 2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Pyrrolidinomethyl)-dibenzoxepin: Lacks the chlorination and dioxolane ring, making it less reactive.
5-Chlorodibenzoxepin: Does not have the pyrrolidinomethyl group, affecting its binding properties.
Dibenzoxepin derivatives: Various derivatives with different substituents can have distinct properties and applications.
Uniqueness
2-(Pyrrolidinomethyl)-5-chlorodibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane hydrochloride is unique due to its combination of a pyrrolidine ring, chlorinated dibenzoxepin core, and dioxolane ring. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications.
属性
CAS 编号 |
84646-84-4 |
|---|---|
分子式 |
C20H21Cl2NO3 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H20ClNO3.ClH/c21-13-7-8-17-15(11-13)20-19(14-5-1-2-6-16(14)23-17)24-18(25-20)12-22-9-3-4-10-22;/h1-2,5-8,11,18-20H,3-4,9-10,12H2;1H |
InChI 键 |
ZGEKCUMEHMOTMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2OC3C(O2)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C35.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


